methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate
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Overview
Description
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate is a chemical compound with a complex structure that includes a benzodioxin moiety and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate typically involves multiple steps, starting with the preparation of the benzodioxin core This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to ensure the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate can be used to study enzyme interactions and protein binding. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)oxy]propanoate: Similar structure but with an ether linkage instead of an amino group.
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanoate: Similar but without the methyl group on the amino nitrogen.
This comprehensive overview highlights the significance of methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(13(15)16-2)8-14-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9,14H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMHRQUNYXJUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC2=C(C=C1)OCCO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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